molecular formula C9H12N2O2 B14823892 3-Cyclopropoxy-4-methoxypyridin-2-amine

3-Cyclopropoxy-4-methoxypyridin-2-amine

Cat. No.: B14823892
M. Wt: 180.20 g/mol
InChI Key: QSOHXMVRDMYHDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-methoxypyridin-2-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a brominated pyridine derivative with a cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-methoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-methoxypyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-4-methoxypyridin-2-amine is unique due to its specific combination of cyclopropoxy and methoxy groups attached to the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxypyridin-2-amine

InChI

InChI=1S/C9H12N2O2/c1-12-7-4-5-11-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11)

InChI Key

QSOHXMVRDMYHDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)N)OC2CC2

Origin of Product

United States

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